molecular formula C17H17ClF3NO4S B2819270 N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide CAS No. 1795296-26-2

N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2819270
CAS RN: 1795296-26-2
M. Wt: 423.83
InChI Key: VHSKOPSIYAGZFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide, also known as GSK-2193874, is a small molecule inhibitor that has been developed by GlaxoSmithKline for the treatment of inflammatory diseases. This compound has shown promising results in preclinical studies and is currently in phase II clinical trials.

Mechanism Of Action

N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide is a selective inhibitor of the protein kinase C theta (PKCθ) isoform. PKCθ is a serine/threonine kinase that plays a crucial role in the activation of T cells and the production of pro-inflammatory cytokines. By inhibiting PKCθ, N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide can block the activation of T cells and the production of pro-inflammatory cytokines, thereby reducing inflammation in the body.
Biochemical and Physiological Effects:
N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17. It has also been shown to reduce the activation of T cells and macrophages. In addition, N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide has been shown to reduce joint inflammation and bone destruction in animal models of rheumatoid arthritis.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide is its selectivity for PKCθ. This selectivity reduces the risk of off-target effects and toxicity. Another advantage is its potential for use in combination therapy with other anti-inflammatory drugs. However, one limitation of N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide is its low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide. One direction is to optimize the synthesis method to increase the yield and solubility of the compound. Another direction is to conduct further preclinical studies to investigate the safety and efficacy of N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide in various inflammatory diseases. Finally, clinical trials are needed to determine the optimal dose and treatment regimen for N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide in humans.

Synthesis Methods

The synthesis of N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide involves several steps. The first step is the preparation of 2-(trifluoromethoxy)benzenesulfonyl chloride, which is then reacted with 2-(3-chlorophenyl)-2-methoxypropanol to obtain the intermediate product. This intermediate is then reacted with ammonia to obtain the final product, N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide. The overall yield of this synthesis is around 20%.

Scientific Research Applications

N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide has been extensively studied for its potential therapeutic effects in various inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of immune cells such as T cells and macrophages. These effects suggest that N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide may be a promising candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClF3NO4S/c1-16(25-2,12-6-5-7-13(18)10-12)11-22-27(23,24)15-9-4-3-8-14(15)26-17(19,20)21/h3-10,22H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSKOPSIYAGZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC=C1OC(F)(F)F)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(trifluoromethoxy)benzenesulfonamide

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